1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine
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Overview
Description
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, leading to the formation of the indole core
Chemical Reactions Analysis
1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects.
Comparison with Similar Compounds
When compared to other indole derivatives, 1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine stands out due to its specific substitution pattern, which imparts unique properties. Similar compounds include:
1-(2-chlorobenzyl)-2-methyl-1H-indole: Lacks the N-(4-fluorobenzyl) group, resulting in different biological activities.
N-(2-chlorobenzyl)-1-(2-methyl-1H-indol-3-yl)methanamine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Properties
CAS No. |
940356-00-3 |
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Molecular Formula |
C24H22ClFN2 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]-2-methylindol-3-yl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C24H22ClFN2/c1-17-22(15-27-14-18-10-12-20(26)13-11-18)21-7-3-5-9-24(21)28(17)16-19-6-2-4-8-23(19)25/h2-13,27H,14-16H2,1H3 |
InChI Key |
KSWOMVGPZHOZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)CNCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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